Cas no 1807258-84-9 (3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid)
3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid
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- Inchi: 1S/C11H9F2NO3/c1-6-8(5-14)2-7(4-10(15)16)3-9(6)17-11(12)13/h2-3,11H,4H2,1H3,(H,15,16)
- InChI Key: IOCVAGJADJFKNY-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(CC(=O)O)C=C(C#N)C=1C)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 326
- XLogP3: 2.4
- Topological Polar Surface Area: 70.3
3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012030-250mg |
3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid |
1807258-84-9 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
| Alichem | A010012030-500mg |
3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid |
1807258-84-9 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
| Alichem | A010012030-1g |
3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid |
1807258-84-9 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid
3-Cyano-5-difluoromethoxy-4-methylphenylacetic Acid: A Comprehensive Overview
The compound with CAS No. 1807258-84-9, commonly referred to as 3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structural features, which include a cyano group, a difluoromethoxy substituent, and a methyl group attached to a phenylacetic acid backbone. The combination of these functional groups imparts distinctive chemical and biological properties, making it a subject of intense research interest.
Phenylacetic acid derivatives have long been recognized for their versatility in organic synthesis and their potential as building blocks for more complex molecules. The introduction of the cyano group at the 3-position of the phenyl ring introduces electron-withdrawing effects, which can enhance the compound's reactivity in various chemical transformations. Similarly, the difluoromethoxy group at the 5-position not only contributes to the molecule's stability but also introduces fluorine atoms, which are known for their unique electronic and steric properties. The methyl group at the 4-position further modulates the molecule's physical properties, such as solubility and lipophilicity.
Recent studies have highlighted the potential of 3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its use in the development of novel antibiotics and antiviral agents. The compound's ability to undergo various nucleophilic and electrophilic substitutions makes it an ideal candidate for modular synthesis strategies. Moreover, its fluorinated substituents have been shown to enhance bioavailability and pharmacokinetic properties in preclinical models.
In terms of synthetic methodology, several approaches have been reported for the preparation of 3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid. One common route involves the Friedel-Crafts acylation of an appropriately substituted phenol derivative, followed by selective oxidation and functionalization steps. Recent advancements in catalytic asymmetric synthesis have also enabled the enantioselective construction of this compound, which is crucial for its application in chiral drug discovery.
The application of 3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid extends beyond pharmaceuticals. In materials science, it has been investigated as a monomer for the synthesis of advanced polymers with tailored mechanical and thermal properties. Its fluorinated groups contribute to enhanced resistance to UV degradation and improved thermal stability, making it suitable for high-performance applications.
From an environmental perspective, researchers have also examined the biodegradation pathways of 3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid to assess its potential impact on ecosystems. Studies indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, particularly due to the action of cytochrome P450 enzymes that target its aromatic ring system.
In conclusion, 3-Cyano-5-difluoromethoxy-4-methylphenylacetic acid (CAS No. 1807258-84-9) stands out as a versatile and multifunctional compound with diverse applications across various scientific disciplines. Its unique structural features and reactivity make it an invaluable tool in modern organic synthesis, while ongoing research continues to uncover new avenues for its utilization in drug development and materials science.
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